

Physical characteristics of deuterated sulfabenzamide

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Compound of Interest

Compound Name: Sulfabenzamide-d4

Cat. No.: B13849552

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An In-depth Technical Guide to the Physical Characteristics of Deuterated Sulfabenzamide
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of deuterated sulfabenzamide. It is intended to be a technical resource, offering quantitative data, detailed experimental methodologies, and visual representations of key processes and pathways relevant to the study of this compound. Deuteration, the selective replacement of hydrogen with its isotope deuterium, can significantly alter a drug's pharmacokinetic profile by affecting its metabolism.^{[1][2]} Understanding the physical properties of the deuterated form is a critical step in pre-formulation and drug development.^{[3][4][5]}

Molecular and Physicochemical Properties

Deuterated sulfabenzamide, such as **Sulfabenzamide-d4**, is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.^[1] While extensive public data on the specific physical characteristics of its deuterated forms are limited, we can infer properties based on its non-deuterated counterpart and the known effects of deuteration. Deuteration can lead to changes in properties like melting point, solubility, and hydrophobicity.^{[6][7]}

General Properties

The following table summarizes key computed and experimental properties for sulfabenzamide. The molecular weight is adjusted for a tetra-deuterated version (**Sulfabenzamide-d4**), where four hydrogen atoms are replaced by deuterium.

Property	Value (Sulfabenzamide)	Value (Sulfabenzamide-d4, Calculated)	Data Source
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₃ S	C ₁₃ H ₈ D ₄ N ₂ O ₃ S	[8] [9] [10]
Molecular Weight	276.31 g/mol	Approx. 280.33 g/mol	[8] [9] [10]
Appearance	White to off-white solid	Not specified (Expected to be similar)	[10]
pKa (Strongest Acidic)	4.32	Not specified	[11]
pKa (Strongest Basic)	2.09	Not specified	[11]
XLogP	0.08 - 1.69	Not specified	[4] [11]
Polar Surface Area	89.26 - 97.6 Å ²	Not specified	[4] [8] [11]
Hydrogen Bond Donors	2	2	[4] [11]
Hydrogen Bond Acceptors	4 - 5	4 - 5	[4] [11]
Rotatable Bonds	2 - 4	2 - 4	[4] [11]

Solubility

Solubility is a critical parameter for drug formulation and bioavailability.[\[3\]](#) Sulfabenzamide itself is poorly soluble in water.

Solvent	Solubility (Sulfabenzamide)	Data Source
Water	Insoluble; 0.134 mg/mL (predicted)	[11] [12]
DMSO	55 mg/mL (199.05 mM); 100 mg/mL (361.91 mM) with ultrasonic assistance	[10] [12]
Ethanol	Insoluble	[12]

Note: Deuteration can sometimes increase the aqueous solubility of a compound. For instance, flurbiprofen-d8 showed a 2-fold increase in solubility compared to its non-deuterated form.[\[7\]](#)

Thermal Properties

Thermal analysis provides insights into the purity, polymorphism, and stability of an active pharmaceutical ingredient (API).[\[13\]](#)[\[14\]](#)

Property	Value
Melting Point	Not specified
Heat of Fusion	Not specified

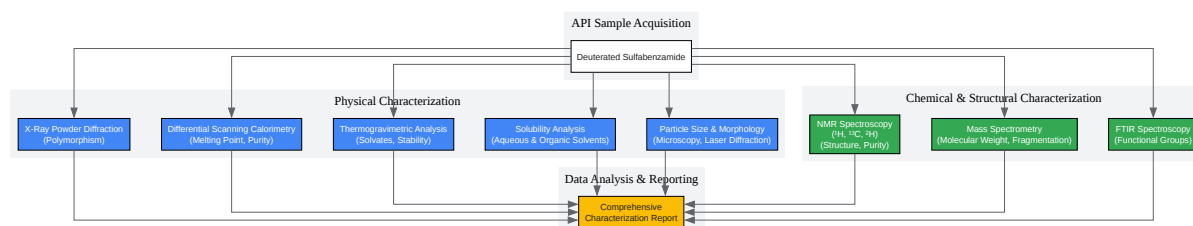
Note: Studies on other deuterated compounds have shown that deuteration can lead to a lower melting point and heat of fusion compared to the parent compound.[\[7\]](#)

Experimental Protocols for Physicochemical Characterization

A thorough investigation of the physical and chemical properties of an API is fundamental for quality control in the pharmaceutical industry.[\[3\]](#) The following are standard methodologies used to characterize compounds like deuterated sulfabenzamide.

Workflow for API Physicochemical Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of an Active Pharmaceutical Ingredient (API).



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Caption: General workflow for API physical and chemical characterization.

X-Ray Powder Diffraction (XRPD)

- Purpose: To identify the crystalline form (polymorph) of the API and determine its degree of crystallinity.[3][14] Different polymorphs can have significantly different physical properties, including solubility and stability.[5]
- Methodology: A representative sample of deuterated sulfabenzamide powder is gently packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the angle of the detector is varied. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the specific crystalline solid phase.

Differential Scanning Calorimetry (DSC)

- Purpose: To determine the melting point, heat of fusion, and to detect polymorphism.[13][14]
- Methodology: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic peak on the resulting thermogram indicates the melting point of the substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the chemical structure, assess isotopic purity (confirming deuteration), and identify any residual solvents or impurities.[3][15]
- Methodology: A sample of deuterated sulfabenzamide is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).[16] The solution is placed in an NMR tube and inserted into the spectrometer.
 - ¹H NMR: Used to observe proton signals. For deuterated sulfabenzamide, the absence or significant reduction of signals at specific positions confirms successful deuteration. The sulfonamide proton typically appears as a singlet at a high chemical shift (δ 8-11 ppm).[17][18]
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
 - ²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration sites and isotopic enrichment.[15]

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of the deuterated compound and to study its fragmentation patterns, which can aid in structural elucidation.
- Methodology: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). The instrument measures the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement to confirm the elemental composition. Tandem mass

spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting daughter ions, providing structural information.[19][20] Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry is a powerful technique to study protein dynamics but the principles of H/D exchange are also fundamental to the synthesis and analysis of deuterated small molecules.[21][22][23][24]

Fourier-Transform Infrared (FTIR) Spectroscopy

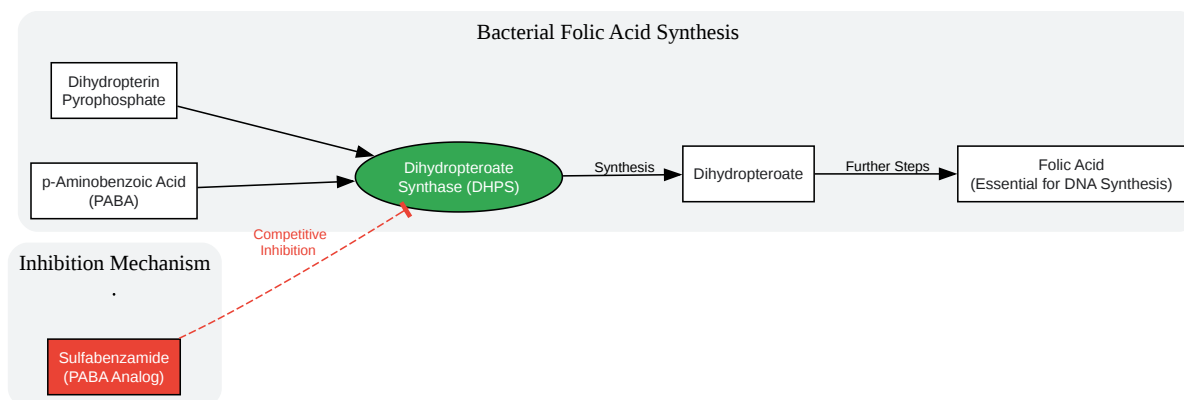
- Purpose: To identify the functional groups present in the molecule.
- Methodology: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The sample is then exposed to infrared radiation. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum shows characteristic bands for functional groups like N-H (amine), C=O (carbonyl), and S=O (sulfonyl) groups.[25][26][27] Deuteration of N-H groups would cause a noticeable shift in the corresponding stretching and bending vibration bands.

Mechanism of Action and Relevant Pathways

Sulfabenzamide, like other sulfonamides, acts as an antibacterial agent by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[4][28] This enzyme is crucial for the de novo synthesis of folic acid in bacteria. Since mammals obtain folic acid from their diet, this pathway is an effective and selective target for antimicrobial drugs.

Folic Acid Synthesis Inhibition Pathway

The diagram below illustrates the mechanism by which sulfabenzamide inhibits the bacterial folic acid synthesis pathway.



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Caption: Sulfabenzamide competitively inhibits dihydropteroate synthase.

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